Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
Description
Structural Analysis
Molecular Formula and Weight
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride has the molecular formula C₇H₁₈ClNO₃ and a molar mass of 199.67 g/mol . The compound features a quaternary ammonium center bonded to two hydroxyethyl groups, a methyl group, and a chloride counterion. Its structural complexity arises from the presence of multiple hydroxyl groups, which influence its solubility and reactivity.
IUPAC Nomenclature and Synonyms
The systematic IUPAC name is bis(2-hydroxyethyl)-methylazanium chloride , reflecting its cationic ammonium core and chloride anion. Common synonyms include:
- Tris(beta-hydroxyethyl)methylammonium chloride
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium chloride
- Methyltriethanolammonium chloride
These aliases highlight its functional groups and industrial applications in surfactants and fabric softeners.
2D and 3D Conformational Studies
The compound adopts a tetrahedral geometry around the central nitrogen atom, with hydroxyethyl groups extending outward. Computational studies using density functional theory (DFT) reveal intramolecular hydrogen bonding between hydroxyl groups and the chloride ion, stabilizing the structure. The 3D conformation also shows steric hindrance from the methyl group, limiting rotational freedom of the hydroxyethyl chains.
Physical and Chemical Properties
Solubility and Stability Profiles
The compound is highly soluble in water (>500 g/L at 20°C) due to its ionic nature and hydrophilic hydroxyl groups. However, solubility decreases in nonpolar solvents like hexane (<1 g/L). Stability studies indicate hygroscopicity, requiring storage in cool, dark environments to prevent decomposition. Thermal gravimetric analysis (TGA) shows decomposition onset at 180–190°C , accompanied by chloride ion release.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O, 400 MHz): δ 3.70–3.55 (m, 4H, –CH₂OH), 3.40–3.25 (m, 6H, N–CH₂–), 3.10 (s, 3H, N–CH₃).
- ¹³C NMR (D₂O, 100 MHz): δ 60.2 (–CH₂OH), 58.4 (N–CH₂–), 53.1 (N–CH₃), 44.5 (quaternary N).
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
Thermodynamic and Kinetic Properties
The compound exhibits an enthalpy of formation (ΔfH°) of −720 kJ/mol , calculated via computational methods. Kinetic studies in aqueous solutions reveal pseudo-first-order degradation at pH > 9, with a rate constant of 2.3 × 10⁻³ s⁻¹ at 25°C. Hydrolysis occurs via nucleophilic attack by water on the ammonium center, yielding diethanolamine and methyl chloride as byproducts.
Properties
IUPAC Name |
tris(2-hydroxyethyl)-methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3.ClH/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIXEVVFAMAJBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCO)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052787 | |
| Record name | 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7006-59-9 | |
| Record name | Tris(2-hydroxyethyl)methylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7006-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, methyltris(2-hydroxyethyl)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- Triethanolamine (TEA) : Provides the ethanaminium backbone with hydroxyethyl substituents.
- Fatty acids (C16-C18 and unsaturated C18 fatty acids) : Used for esterification to form esterquat intermediates.
- Methylating agent : Typically dimethyl sulfate or methyl chloride for quaternization.
- Hydrochloric acid or chloride salts : To form the chloride salt of the quaternary ammonium compound.
Stepwise Synthesis Process
| Step | Process Description | Reaction Conditions | Notes |
|---|---|---|---|
| 1. Esterification | Triethanolamine reacts with fatty acids (C16-C18) to form triethanolamine esters | Heating under reflux, typically 150-220°C, with removal of water formed | Molar ratio controlled to achieve bis-ester formation |
| 2. Quaternization | The esterified triethanolamine is reacted with methylating agent (e.g., dimethyl sulfate) | Mild heating (40-80°C), in a suitable solvent or neat | Methylation of the nitrogen atom to form quaternary ammonium salt |
| 3. Salt Formation | Neutralization or ion exchange to form chloride salt | Addition of hydrochloric acid or chloride source | Ensures product is in chloride form for stability and application |
Reaction Mechanism Insights
- Esterification proceeds via nucleophilic attack of hydroxyl groups on fatty acid carbonyl carbons, catalyzed by acid or heat.
- Quaternization involves nucleophilic substitution on the nitrogen atom of the tertiary amine by methyl electrophiles.
- The final chloride salt is formed by ionic association of the quaternary ammonium cation with chloride anions.
Research Findings and Data on Preparation
A comprehensive assessment by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) provides detailed chemical identity and synthesis data for this compound and its analogues. It confirms the use of triethanolamine esters of C16-C18 fatty acids, quaternized with methyl sulfate agents, and subsequently converted to chloride salts for commercial use in fabric softeners and personal care products.
Comparative Analysis of Preparation Methods
| Aspect | Esterification | Quaternization | Salt Formation |
|---|---|---|---|
| Purpose | Introduce fatty acid esters | Convert tertiary amine to quaternary ammonium | Form stable chloride salt |
| Reagents | Triethanolamine, fatty acids | Dimethyl sulfate or methyl chloride | Hydrochloric acid or chloride salts |
| Conditions | High temperature, removal of water | Mild heating, controlled environment | Ambient to mild heating |
| Product | Triethanolamine bis-ester | Quaternary ammonium intermediate | Ethanaminium chloride salt |
Notes on Purity and Yield
- The purity of starting fatty acids and triethanolamine affects the esterification yield.
- Quaternization efficiency depends on methylating agent purity and reaction time.
- Chloride salt formation ensures product stability and solubility in water.
- Industrial processes optimize molar ratios and reaction parameters to maximize yield and minimize by-products.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Esterification Temperature | 150–220°C | Controlled to avoid degradation |
| Molar Ratio (Fatty Acid:TEA) | ~2:1 | To favor bis-ester formation |
| Quaternization Temperature | 40–80°C | Prevents side reactions |
| Methylating Agent | Dimethyl sulfate or methyl chloride | High reactivity, toxic, requires careful handling |
| Salt Formation | Addition of HCl or chloride salts | Final product form |
This detailed synthesis approach aligns with industrial practices for preparing Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride, ensuring the compound's efficacy as a fabric softener and surfactant ingredient with controlled physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
Scientific Research Applications
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is extensively utilized in research settings due to its surfactant properties and ability to enhance the solubility of various compounds.
Surfactant Properties
Choline chloride acts as a surfactant in various chemical processes, facilitating the mixing of immiscible liquids. Its role as a surfactant is particularly beneficial in:
- Emulsification : Enhancing the stability of emulsions in pharmaceutical formulations.
- Solubilization : Improving the solubility of hydrophobic drugs in aqueous environments.
Biological Studies
Research has demonstrated that this compound can enhance the absorption of other compounds through biological membranes, making it valuable in drug delivery systems.
- Case Study : A study indicated that choline chloride improved the bioavailability of certain therapeutic agents by modifying the permeability of cell membranes .
Applications in Cosmetics
This compound is widely used in cosmetic formulations due to its moisturizing and conditioning properties.
Moisturizing Agent
It is commonly included in hair and skin care products to provide hydration and improve texture.
- Example Products : Conditioners and lotions often feature choline chloride for its ability to retain moisture.
Skin Conditioning
Its application extends to products aimed at improving skin health by enhancing moisture retention and reducing irritation.
Food Industry Applications
Choline chloride serves as a food additive and nutritional supplement, recognized for its role in animal nutrition.
Nutritional Supplement
It is essential for liver function and fat metabolism in both humans and animals.
- Usage : Added to animal feed to promote growth and improve overall health .
Food Processing
In food processing, it acts as an emulsifier and stabilizer, enhancing the texture and shelf life of products.
Pharmaceutical Applications
The compound's properties make it a candidate for various pharmaceutical applications.
Drug Formulation
Choline chloride is utilized in drug formulations to enhance solubility and stability.
- Research Findings : Studies have shown that incorporating choline chloride into formulations can significantly improve drug release profiles .
Toxicological Studies
Toxicological assessments have indicated that choline chloride does not present significant risks when used appropriately in formulations, making it a safe choice for pharmaceutical applications .
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different components in a solution. It also acts as a pH balancer, maintaining the desired pH levels in various formulations. The molecular targets include cell membranes and proteins, where it can alter their properties and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DHEMA (N,N-Bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride)
- Molecular Formula: C₁₇H₃₈ClNO₃
- Molecular Weight : 340.95 g/mol
- Key Differences :
- Contains a dodecyl chain (C12 alkyl group) instead of a 2-hydroxyethyl substituent.
- The long alkyl chain increases hydrophobicity, enhancing surfactant strength but reducing water solubility compared to the target compound.
- Applications : Widely used in decontamination formulations due to its balance of hydrophilicity and lipophilicity. Studies show its efficacy in neutralizing chemical and biological agents, though excess concentrations can lead to micelle formation and reduced activity ("empty micelle effect") .
Choline Chloride (Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride)
- Molecular Formula: C₅H₁₄ClNO
- Molecular Weight : 139.63 g/mol
- Key Differences :
- Replaces two hydroxyethyl groups with methyl groups , resulting in a simpler structure with higher hydrophilicity.
- Lacks surfactant properties due to the absence of long alkyl chains.
- Applications : Primarily used as a nutrient supplement in animal feed and in cosmetics for moisture retention. Its low toxicity and high solubility make it unsuitable for antimicrobial applications requiring surfactant activity .
HN2 Hydrochloride (Methylbis(2-chloroethyl)amine hydrochloride)
- Molecular Formula : C₅H₁₂Cl₃N
- Molecular Weight : 192.51 g/mol
- Key Differences :
- Contains chloroethyl groups instead of hydroxyethyl groups, making it a nitrogen mustard alkylating agent.
- Highly reactive and toxic, with vesicant properties.
- Applications: Historically used as a chemical warfare agent. Its mechanism involves DNA crosslinking, contrasting sharply with the non-toxic, surface-active role of the target compound .
[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium chloride
- Molecular Formula: C₂₀H₄₄ClNO₄
- Molecular Weight : 410.02 g/mol
- Key Differences :
- Features a dodecyloxypropyl backbone with an ether linkage, increasing molecular complexity and lipophilicity.
- Acts as a stronger surfactant but with lower biodegradability compared to the target compound.
- Applications : Used in heavy-duty cleaning agents and emulsifiers, where prolonged surfactant activity is required .
Comparative Data Table
Biological Activity
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride, commonly referred to as bis(2-hydroxyethyl)dimethylammonium chloride, is a quaternary ammonium compound with various applications in biological and industrial settings. This article explores its biological activity, including toxicity, genotoxicity, and potential therapeutic uses, supported by data tables and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 169.65 g/mol
- CAS Number : 38402-02-7
- Appearance : Crystalline powder, white
1. Toxicity Studies
This compound has undergone various toxicity assessments:
- Acute Oral Toxicity : In studies involving rats, the compound demonstrated an LD50 greater than 2000 mg/kg body weight (bw), indicating low toxicity .
- Dermal and Eye Irritation : The compound was found to be slightly irritating to the skin and eyes in rabbit studies, but no significant sensitization was observed .
- Repeat Dose Toxicity : A 28-day oral study indicated a No Observed Adverse Effect Level (NOAEL) of approximately 800 mg/kg bw/day .
2. Genotoxicity Assessment
Multiple studies have assessed the genotoxic potential of this compound:
- In vitro and in vivo studies revealed no genotoxic effects across four different in vitro assays and one in vivo study . These findings suggest that the compound does not pose a significant risk for genetic mutations.
Case Study 1: Fabric Softeners
This compound is frequently used in fabric softeners. A study conducted by NICNAS reported that exposure levels during typical usage could reach concentrations of up to 21.1% without adverse health effects . The assessment concluded that occupational exposure risks for workers handling these products are low.
Case Study 2: Environmental Impact
The environmental risk assessment indicated that the compound has low toxicity to aquatic organisms, supporting its use in consumer products without significant ecological concerns .
Data Summary Table
| Study Type | Result | |
|---|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Low toxicity |
| Dermal Irritation | Slightly irritating | Minimal risk of irritation |
| Eye Irritation | Slightly irritating | Minimal risk of irritation |
| Genotoxicity | No genotoxic effects observed | Safe regarding genetic mutations |
| Repeat Dose Toxicity | NOAEL > 800 mg/kg bw/day | No significant adverse effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride?
- Methodological Answer : The compound can be synthesized via quaternization of tris(2-hydroxyethyl)methylamine with hydrochloric acid. Key steps include:
- Reacting tris(2-hydroxyethyl)methylamine with HCl under controlled pH (3–4) to ensure complete protonation.
- Purification via recrystallization using ethanol/water mixtures to remove unreacted precursors .
- Yield optimization requires monitoring reaction temperature (40–60°C) and stoichiometric excess of HCl (1.2–1.5 eq).
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Expect signals for hydroxyl protons (δ 4.8–5.2 ppm, broad), methyl groups (δ 3.1–3.3 ppm, singlet), and hydroxyethyl chains (δ 3.5–3.7 ppm, multiplet) .
- LC-MS (ESI+) : The molecular ion peak should align with the calculated molecular weight (181.23 g/mol). Fragmentation patterns should confirm the quaternary ammonium core and hydroxyethyl substituents .
- FT-IR : Hydroxyl stretching (3200–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate functional groups .
Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- High polarity and hygroscopicity complicate crystal growth. Use slow evaporation in anhydrous solvents (e.g., methanol/acetone mixtures) under inert atmosphere.
- SHELXL refinement (SHELX-2018) is recommended for resolving hydrogen bonding networks involving hydroxyl groups. Anisotropic displacement parameters must be modeled for non-hydrogen atoms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data arising from dynamic proton exchange in hydroxyethyl groups?
- Methodological Answer :
- Perform variable-temperature NMR (VT-NMR) to slow proton exchange. At 253 K, hydroxyl proton splitting becomes observable.
- Use deuterated solvents (D₂O or DMSO-d₆) to distinguish exchangeable vs. non-exchangeable protons.
- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to validate assignments .
Q. How does the crystal packing of this compound compare to structurally related quaternary ammonium salts?
- Methodological Answer :
- Analyze hydrogen-bonding motifs using Mercury software. For example, compare O–H···Cl interactions in Ethanaminium derivatives vs. O–H···O in choline chloride analogs.
- Use PLATON to calculate void volumes and assess packing efficiency. This compound’s dense hydroxyl networks may reduce lattice flexibility compared to alkyl-substituted analogs .
Q. What methodologies optimize the synthesis of ester derivatives (e.g., C16-18 fatty acid esters) of this compound?
- Methodological Answer :
- Employ Steglich esterification: React the hydroxyethyl groups with fatty acid chlorides (e.g., palmitoyl chloride) using DMAP as a catalyst in dry DCM.
- Monitor acylation progress via TLC (silica gel, hexane/ethyl acetate 7:3).
- Purify derivatives via column chromatography (SiO₂, gradient elution) to isolate mono- vs. di-esters .
Q. How can researchers address contradictions in molecular formula reports (C₇H₁₈NO₃·HO vs. C₇H₁₉NO₄) for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
